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molecular formula C13H23ClN2O3 B2944988 tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate CAS No. 1312455-22-3

tert-Butyl 2-((2-chloroacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2944988
M. Wt: 290.79
InChI Key: WTYTWVCBFXCNKC-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

To a solution of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (2.0 g, 9.3 mmol) and diisopropylethylamine (5 mL) in DCM (30 mL) was added 2-chloroacetyl chloride (1.2 g, 10.6 mmol) dropwise at 0° C. The mixture was stirred at room temperature overnight. Then the mixture was quenched with water (30 mL) and extracted with DCM (5×100 mL). The combined organic layers were dried over Na2SO4. After filtration and concentration, the residue was used directly for the next reaction. MS (ESI): 291, 293 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].C(N(C(C)C)CC)(C)C.[Cl:25][CH2:26][C:27](Cl)=[O:28]>C(Cl)Cl>[Cl:25][CH2:26][C:27]([NH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[O:28]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NCC1N(CCCC1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.2 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the mixture was quenched with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was used directly for the next reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCC(=O)NCC1N(CCCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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